alpha-Boswellic acid

Vue d'ensemble

Description

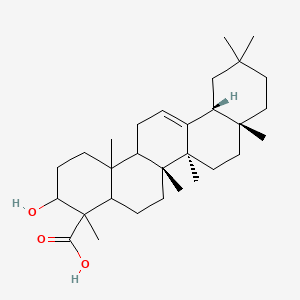

Alpha-Boswellic acid is a pentacyclic triterpenoid compound found in the resin of Boswellia species, particularly Boswellia serrata. It is one of the primary constituents of the resin, which has been used for centuries in traditional medicine for its anti-inflammatory and analgesic properties . The compound is known for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and wound-healing properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Alpha-Boswellic acid can be isolated from the gum resin of Boswellia serrata through various extraction techniques. One common method involves the use of high-performance liquid chromatography (HPLC) for the simultaneous determination and quantitative analysis of triterpenoic acids . The resin is processed using column chromatography to isolate this compound along with other triterpenoic acids .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of Boswellia resin followed by purification using chromatographic techniques. The resin is collected by tapping the bark of Boswellia trees, and the exudate is then processed to isolate the desired compounds .

Analyse Des Réactions Chimiques

Types of Reactions: Alpha-Boswellic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under controlled conditions.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions often involve the use of halogenating agents or other electrophiles to introduce new functional groups.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as acetyl-alpha-Boswellic acid and keto-alpha-Boswellic acid .

Applications De Recherche Scientifique

Anti-Inflammatory Effects

Mechanism of Action : α-boswellic acid exhibits potent anti-inflammatory properties by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway, which plays a crucial role in regulating inflammatory responses. Studies have shown that α-boswellic acid can downregulate the expression of pro-inflammatory cytokines and inhibit inflammatory cell infiltration in various models .

Case Study : In a study on atopic dermatitis, α-boswellic acid was administered to BALB/c mice sensitized with 2,4-dinitrochlorobenzene. The results indicated a significant reduction in skin inflammation, epidermal thickening, and mast cell numbers, demonstrating its potential as an anti-atopic dermatitis agent .

Wound Healing

Mechanism of Action : α-boswellic acid accelerates wound healing by promoting angiogenesis and suppressing excessive inflammatory responses. It enhances the proliferation of fibroblasts and increases the levels of growth factors essential for tissue repair .

Data Table: Wound Healing Efficacy

| Parameter | Control Group | α-Boswellic Acid Group | Statistical Significance |

|---|---|---|---|

| Wound Area Reduction (Day 7) | 50% | 80% | P < 0.01 |

| Inflammatory Cell Count | High | Low | P < 0.01 |

| Granulation Tissue Formation | Limited | Abundant | P < 0.01 |

This table summarizes findings from animal models showing that α-boswellic acid significantly enhances wound healing compared to controls .

Anti-Cancer Properties

Mechanism of Action : α-boswellic acid has been shown to induce apoptosis in various cancer cell lines through multiple pathways, including the inhibition of angiogenesis and modulation of epigenetic factors. It has demonstrated efficacy against breast cancer, glioblastoma, and other malignancies .

Case Study : A comparative study on breast cancer cell lines revealed that α-boswellic acid effectively reduced cell viability and induced apoptosis more significantly than some other boswellic acid derivatives. The study highlighted its potential as a therapeutic agent in cancer treatment .

Neuroprotective Effects

Recent research indicates that α-boswellic acid may play a role in neuroprotection, particularly in conditions like Alzheimer's disease. It has been shown to mitigate neuroinflammation and improve cognitive function in animal models by reducing amyloid-beta accumulation and enhancing antioxidant defenses .

Gastrointestinal Health

α-boswellic acid has been evaluated for its effects on gastrointestinal disorders such as irritable bowel syndrome and Crohn's disease. Clinical trials have demonstrated significant improvements in symptoms associated with these conditions when treated with boswellia extracts containing high levels of α-boswellic acid .

Mécanisme D'action

Alpha-Boswellic acid exerts its effects through multiple molecular targets and pathways:

Anti-inflammatory Action: It inhibits the activity of the enzyme 5-lipoxygenase, which is involved in the synthesis of leukotrienes, inflammatory mediators.

Anti-cancer Action: The compound induces apoptosis in cancer cells by activating caspases, upregulating Bax expression, and downregulating nuclear factor-kappa B (NF-kB) signaling.

Wound Healing: this compound accelerates wound healing by inhibiting excessive inflammatory reactions and increasing the protein levels of growth factors.

Comparaison Avec Des Composés Similaires

- Beta-Boswellic Acid

- 11-Keto-Beta-Boswellic Acid

- 3-O-Acetyl-11-Keto-Beta-Boswellic Acid

Uniqueness: Alpha-Boswellic acid is unique due to its specific triterpene structure and the presence of a hydroxyl group, which differentiates it from other boswellic acids . Its distinct chemical structure contributes to its unique biological activities and therapeutic potential.

Activité Biologique

Alpha-boswellic acid (α-BA), a pentacyclic triterpene derived from the resin of Boswellia species, particularly Boswellia serrata and Boswellia carteri, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and therapeutic potential of α-BA, supported by relevant research findings and data.

Pharmacological Properties

This compound exhibits a wide range of pharmacological activities, including:

- Anti-inflammatory Effects : α-BA has been shown to inhibit pro-inflammatory cytokines and enzymes such as 5-lipoxygenase (5-LO), contributing to its anti-inflammatory properties .

- Anticancer Activity : Research indicates that α-BA can induce apoptosis in cancer cells by modulating key signaling pathways, including NF-κB and MAPK pathways . It acts on various cancer types, demonstrating cytotoxic effects against leukemia, breast cancer, and colon cancer cell lines .

- Gastroprotective Effects : α-BA has been reported to reduce oxidative stress and protect against gastric lesions by activating the Nrf2/HO-1 pathway .

- Wound Healing : Studies indicate that α-BA accelerates wound healing by reducing inflammation and promoting the expression of growth factors in fibroblasts .

The biological activity of α-BA is attributed to its interaction with several molecular targets. Notable mechanisms include:

- Inhibition of Inflammatory Pathways :

- Induction of Apoptosis :

- Cell Cycle Regulation :

Table 1: Summary of Biological Activities of this compound

Case Studies

- Cancer Treatment : A study demonstrated that α-BA significantly reduced cell viability in various cancer cell lines (e.g., A549 lung cancer cells) through apoptosis induction and cell cycle arrest at the G0/G1 phase .

- Wound Healing : In vivo experiments showed that treatment with α-BA led to faster wound closure compared to controls, attributed to its ability to modulate inflammatory responses and enhance fibroblast activity .

- Gastroprotective Effects : In a model of acetaminophen-induced hepatotoxicity, α-BA exhibited protective effects by decreasing reactive oxygen species (ROS) levels and enhancing antioxidant defenses, indicating its potential as a therapeutic agent for liver protection .

Propriétés

Numéro CAS |

471-66-9 |

|---|---|

Formule moléculaire |

C30H48O3 |

Poids moléculaire |

456.7 g/mol |

Nom IUPAC |

(6aR,6bS,8aR,12aR)-3-hydroxy-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |

InChI |

InChI=1S/C30H48O3/c1-25(2)14-15-26(3)16-17-28(5)19(20(26)18-25)8-9-21-27(4)12-11-23(31)30(7,24(32)33)22(27)10-13-29(21,28)6/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21?,22?,23?,26+,27?,28+,29+,30?/m0/s1 |

Clé InChI |

BZXULBWGROURAF-SLLOXPBESA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1)C)C)C |

SMILES isomérique |

C[C@@]12CC[C@@]3(C(=CCC4[C@]3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)[C@@H]1CC(CC2)(C)C)C |

SMILES canonique |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1)C)C)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Boswellic acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.